molecular formula C₂₉H₅₃N₃O₄Si₃ B1140141 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile CAS No. 147212-83-7

5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile

Cat. No. B1140141
CAS RN: 147212-83-7
M. Wt: 592.01
InChI Key:
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Description

5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is a synthesized compound that has been explored for its potential applications in various fields, including antitumor activities. The compound derives from the broader family of nucleosides and nucleotides, with specific attention to its synthesis and biological properties (Minakawa, Matsuda, Ueda, & Sasaki, 1990).

Synthesis Analysis

The synthesis of this compound involves palladium-catalyzed cross-coupling reactions from corresponding iodine derivatives, highlighting the method's efficiency and the compound's relevance in the study of nucleoside analogs with potential antitumor activities (Minakawa et al., 1990).

Molecular Structure Analysis

The structure of 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is critical for its chemical reactivity and biological activity. Detailed molecular structure analysis is essential for understanding its interaction mechanisms. While specific molecular structure analyses of this compound are not directly mentioned in the available literature, related compounds have been analyzed using techniques such as X-ray crystallography to establish configuration and conformation (Harusawa et al., 1996).

Chemical Reactions and Properties

The chemical reactions involving 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile predominantly include its synthesis through palladium-catalyzed cross-coupling reactions. These reactions underscore the compound's reactivity and potential for derivatization to explore various biological activities (Minakawa et al., 1990).

Scientific Research Applications

Pharmacophore Design of p38α MAP Kinase Inhibitors

Imidazole derivatives are known for their role in designing selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, crucial for controlling proinflammatory cytokine release. The review by Scior et al. (2011) focuses on the design, synthesis, and activity studies of compounds with tri- and tetra-substituted imidazole scaffolds. These inhibitors target the ATP pocket of p38 kinase, replacing ATP and enhancing binding selectivity and potency through specific structural modifications. This approach highlights the potential application of imidazole derivatives in developing therapeutic agents targeting inflammation and related diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Ionic Liquids and Chemical Modification of Cellulose

Imidazole derivatives, specifically ionic liquids containing imidazole rings, play a significant role in the chemical modification of cellulose. Heinze et al. (2008) discuss the application of various imidazole-based ionic liquids as solvents and reaction media for cellulose modification processes such as acylation, carbanilation, and silylation. These methods enable the production of cellulose esters and other derivatives under mild conditions, showcasing the utility of imidazole derivatives in developing sustainable materials and chemicals from biomass (Heinze, Dorn, Schöbitz, Liebert, Köhler, & Meister, 2008).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

Imidazole derivatives are also explored for their potential in synthesizing phosphorylated azole compounds, which have shown a range of biological activities. Abdurakhmanova et al. (2018) review methods for synthesizing 4-phosphorylated imidazole derivatives, highlighting their importance in producing bioactive molecules with potential applications in medicinal chemistry and agrochemicals. The review underscores the versatility of imidazole derivatives in synthesizing complex molecules with diverse biological activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

properties

IUPAC Name

1-[(2S,3R,4R,5S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53N3O4Si3/c1-17-22-21(18-30)31-20-32(22)26-25(36-39(15,16)29(8,9)10)24(35-38(13,14)28(5,6)7)23(34-26)19-33-37(11,12)27(2,3)4/h1,20,23-26H,19H2,2-16H3/t23-,24+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVWHBXVWDAUNX-QUMGSSFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1[C@H]([C@H]([C@H](O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53N3O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile

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